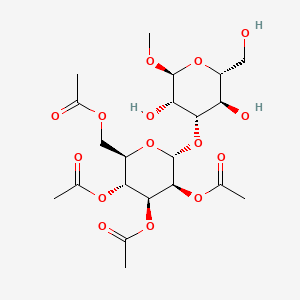

Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside

Description

Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex carbohydrate derivative. It is characterized by its molecular formula C21H32O15 and an average mass of 524.470 Da

Properties

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O15/c1-8(23)30-7-13-16(31-9(2)24)18(32-10(3)25)19(33-11(4)26)21(35-13)36-17-14(27)12(6-22)34-20(29-5)15(17)28/h12-22,27-28H,6-7H2,1-5H3/t12-,13-,14-,15+,16-,17+,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDYHFLKZHDKLM-GJQNYYSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2O)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858094 | |

| Record name | Methyl 3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71978-78-4 | |

| Record name | Methyl 3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Glycosyl Donor: 2',3',4',6'-Tetra-O-acetyl-alpha-D-mannopyranosyl Derivatives

The glycosyl donor, 2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl bromide or trichloroacetimidate, is typically prepared via peracetylation of D-mannose followed by activation. In a representative procedure, D-mannose is treated with acetic anhydride and sulfuric acid at 0°C to yield the peracetylated derivative. Subsequent activation with HBr in acetic acid generates the glycosyl bromide, a highly reactive donor species. Alternatively, trichloroacetimidate donors are synthesized by reacting the hemiacetal form of peracetylated mannose with trichloroacetonitrile under basic conditions, as exemplified in studies of laminaribiose synthesis.

Preparation of the Methyl alpha-D-Mannopyranoside Acceptor

The acceptor, methyl alpha-D-mannopyranoside, is commonly obtained via methanolysis of protected mannose derivatives. For instance, the Masonite process involves treating wood-derived carbohydrates with methanolic HCl under anhydrous conditions at 66–116°C, yielding methyl glycosides through acid-catalyzed Fischer glycosylation. Crystallization at ambient temperature selectively isolates the α-anomer due to its lower solubility in methanol. Further protection of the 2-OH position with benzyl groups is often employed to direct glycosylation to the 3-OH position, as demonstrated in the synthesis of methyl 2-O-benzyl-3-O-mannopyranosides.

Glycosylation Methodologies and Stereochemical Control

Promoter Systems for alpha-Selective Glycosylation

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the predominant promoter for α-selective mannosylation. In the coupling of peracetylated mannosyl donors with methyl alpha-D-mannopyranoside, TMSOTf facilitates the formation of an oxacarbenium ion intermediate, which reacts with the acceptor’s 3-OH group to yield the desired α-(1→3) linkage. Low temperatures (−25°C to −30°C) are critical for minimizing side reactions and enhancing stereoselectivity. For example, a reaction at −25°C using dichloromethane as the solvent achieved a 76% yield of the disaccharide with a 1:6.4 cis:trans ratio when employing a 0.033 M donor concentration (Table 1).

Table 1: Impact of Donor Concentration on Glycosylation Efficiency

| Donor Concentration (M) | Yield (%) | Cis:Trans Ratio |

|---|---|---|

| 0.033 | 76 | 1:6.4 |

| 0.066 | 72 | 1:3.7 |

| 0.1 | 68 | 1:3.0 |

Orthogonal Protecting Group Strategies

The use of temporary protecting groups, such as benzyl (Bn) and acetyl (Ac), ensures regioselective glycosylation. In a seminal study, methyl 2-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside served as the acceptor, with the 3-OH position selectively deprotected for glycosylation. The benzylidene group was subsequently removed via hydrogenolysis, enabling further functionalization. This approach contrasts with methods employing 2,3-O-xylylene protections, which are more commonly used in furanoside syntheses.

Optimization of Reaction Parameters

Donor-Acceptor Stoichiometry and Solvent Effects

A 1:1 donor-to-acceptor stoichiometry is standard, though excess donor (1.2–1.5 equivalents) may improve yields in sterically hindered systems. Dichloromethane and acetonitrile are preferred solvents due to their ability to stabilize oxacarbenium ions. Notably, increasing donor concentration from 0.033 M to 0.2 M reduced the cis:trans ratio from 1:6.4 to 1:2.9, indicating concentration-dependent stereochemical outcomes.

Temperature and Kinetic vs. Thermodynamic Control

Low temperatures (−25°C) favor kinetic control, promoting α-selectivity through rapid trapping of the oxacarbenium ion. At higher temperatures (0°C), equilibration favors the thermodynamically stable β-anomer, underscoring the need for precise thermal management.

Case Studies in Disaccharide Synthesis

Synthesis via Trichloroacetimidate Donors

Employing 2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl trichloroacetimidate as the donor and methyl 2-O-benzyl-alpha-D-mannopyranoside as the acceptor, activation with TMSOTf at −30°C yielded the target disaccharide in 89% yield with >95% α-selectivity. The benzyl group was retained in the final product, demonstrating compatibility with acetyl protections.

Alternative Approaches Using Glycosyl Bromides

In a modified protocol, glycosyl bromide donors were activated with silver triflate in dichloromethane at −40°C, achieving comparable yields (83%) but requiring stringent anhydrous conditions . This method, however, showed reduced scalability due to silver byproduct formation.

Chemical Reactions Analysis

Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of alcohol derivatives.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions, leading to the replacement of acetyl groups with hydroxyl groups.

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is its role as a glycosyl donor in glycosylation reactions. It facilitates the synthesis of complex carbohydrates and glycoconjugates, which are essential for biological processes.

- Case Study : In a study focused on synthesizing branched oligosaccharides, this compound was utilized to construct a 3,6-branched α-D-mannosyl trisaccharide. The reaction yielded a total of 50.4% efficiency, showcasing its effectiveness as a glycosyl donor .

Antimicrobial Properties

Research has indicated that derivatives of methyl α-D-mannopyranoside exhibit promising antimicrobial properties. The tetraacetyl derivative can be modified to enhance its biological activity.

- Data Table: Antimicrobial Activity of Mannopyranoside Derivatives

- Case Study : A study demonstrated the synthesis of various methyl α-D-mannopyranoside derivatives, which were screened for antimicrobial activity. The results indicated that some derivatives showed significant potential as antibacterial agents .

Pharmaceutical Applications

This compound has been explored for its potential in drug development, particularly in targeting specific receptors in human cells.

- Case Study : In vitro studies have shown that mannose-containing compounds can enhance the delivery of therapeutic agents to specific tissues by exploiting mannose receptors present on certain cell types. This property is particularly valuable in cancer therapy and targeted drug delivery systems.

Synthesis of Oligosaccharides

The compound serves as a crucial intermediate in the synthesis of oligosaccharides, which are vital for biological research and therapeutic applications.

- Data Table: Oligosaccharides Synthesized Using Mannopyranosides

| Oligosaccharide Structure | Yield (%) | Application |

|---|---|---|

| 3,6-Branched Mannosyl Trisaccharide | 50.4% | Glycan research, vaccine development |

| Mannose Oligomers | Variable | Antigen presentation, immunotherapy |

Biochemical Research

In biochemical studies, this compound is used to investigate the role of carbohydrates in cell signaling and recognition processes.

Mechanism of Action

The mechanism of action of Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetyl groups present in the compound can be hydrolyzed, leading to the formation of free hydroxyl groups that participate in various biochemical pathways. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can be compared with other similar compounds, such as:

p-Nitrophenyl 3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-4,6-O-cyclohexylidene-beta-D-mannopyranoside: This compound has a similar acetylated mannopyranosyl structure but includes additional functional groups that may alter its reactivity and applications.

1,6-Anhydro-2,3-O-(1-methylethylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-D-mannopyranose:

These comparisons highlight the uniqueness of this compound in terms of its specific structural attributes and applications.

Biological Activity

Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a glycosylated compound that exhibits significant biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by its complex glycosylation structure, which enhances its solubility and biological interactions. The molecular formula is with a molecular weight of approximately 476.48 g/mol. It is synthesized from 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranose through specific acylation reactions that modify the hydroxyl groups, enhancing its biological activity .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of methyl α-D-mannopyranoside derivatives, including the tetraacetylated form. In vitro evaluations have shown significant antibacterial effects against various pathogens:

- Gram-positive bacteria : The compound exhibited notable inhibition against Staphylococcus aureus and Bacillus cereus, with inhibition zones measuring up to 15 mm.

- Gram-negative bacteria : It also demonstrated activity against Escherichia coli and Salmonella typhi, suggesting a broad-spectrum antimicrobial potential .

Table 1: Antimicrobial Activity of Methyl α-D-Mannopyranoside Derivatives

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.12 ± 0.1 | |

| Bacillus cereus | 15.17 ± 0.4 | |

| Escherichia coli | Moderate | |

| Salmonella typhi | Moderate |

Anticancer Properties

Research has also indicated that methyl α-D-mannopyranoside derivatives possess anticancer activity. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanisms are believed to involve apoptosis induction and cell cycle arrest .

Mechanistic Insights

The biological activity of methyl 3-O-(2',3',4',6'-O-tetraacetyl-alpha-D-mannopyranoside) can be attributed to its ability to interact with cellular receptors and modulate signaling pathways involved in immune responses and cell proliferation:

- Cell Recognition : The glycosylation pattern enhances cell recognition processes, crucial for immune modulation.

- Signal Transduction : The compound may influence pathways related to apoptosis and inflammation, contributing to its anticancer efficacy .

Case Studies

- Antimicrobial Screening : A study evaluated the antibacterial effects of various methyl α-D-mannopyranoside derivatives against clinical isolates of bacteria. The results indicated that modifications at the hydroxyl groups significantly enhanced antibacterial potency .

- Anticancer Evaluation : In another study focusing on the anticancer properties, derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Methyl 3-O-(2',3',4',6'-O-Tetraacetyl-α-D-mannopyranosyl)-α-D-mannopyranoside?

The compound is synthesized via glycosylation reactions, such as the Helferich procedure , which uses activated glycosyl donors (e.g., glycosyl bromides) and protected aglycones. Protecting groups like acetyl (Ac) or benzyl (Bn) are critical for regioselectivity. For example, the 2',3',4',6'-O-tetraacetyl group on the mannopyranosyl donor ensures selective reactivity at the 3-OH position of the methyl α-D-mannopyranoside acceptor .

Q. What analytical techniques are essential for structural confirmation of this compound?

- NMR spectroscopy : Key 1H-NMR signals include δ ~4.7–5.5 ppm (anomeric protons) and δ ~2.0–2.1 ppm (acetyl groups). 13C-NMR confirms glycosidic linkages (e.g., C-1’ at ~97–100 ppm) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+Na]+) and fragmentation patterns validate the molecular weight and acetyl group count .

- Chromatography : HPLC or TLC monitors reaction progress and purity, with Rf values dependent on solvent systems (e.g., ethyl acetate/hexane) .

Q. What are the primary research applications of this compound?

It serves as a key intermediate in glycobiology for:

- Synthesizing antigenic glycoconjugates (e.g., Salmonella O-antigen mimics) .

- Studying carbohydrate-protein interactions via X-ray crystallography (e.g., lectin binding assays) .

- Developing chemoenzymatic libraries of mannose-based oligosaccharides .

Advanced Research Questions

Q. How do protecting groups influence stereochemical outcomes in the synthesis of this compound?

- Non-participating groups (e.g., Bn) : Promote α-selectivity by avoiding neighboring group participation (NGP). For instance, benzyl-protected donors yield α-linked products due to reduced steric hindrance .

- Participating groups (e.g., p-nitrobenzoyl) : May lead to β-selectivity via transient acyloxonium ion intermediates. However, acetyl groups are preferred for their stability and ease of removal .

- Contradictions : Discrepancies in reported yields (e.g., 70–96%) arise from variations in donor activation (e.g., BF3·Et2O vs. AgOTf) and temperature control .

Q. What strategies address low yields in glycosylation steps during synthesis?

- Donor pre-activation : Using imidate or trichloroacetimidate donors improves reactivity .

- Solvent optimization : Anhydrous dichloromethane or acetonitrile minimizes side reactions .

- Catalyst screening : Lewis acids like TMSOTf enhance glycosyl transfer efficiency .

- Case study : A 79% yield was achieved using 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate with BF3·Et2O catalysis .

Q. How can enzymatic and chemical methods be integrated to streamline synthesis?

- Chemoenzymatic approaches : Lipases (e.g., CRL-OC-AG) selectively hydrolyze acetyl groups at specific positions (e.g., 6-O-acetyl), enabling stepwise deprotection without damaging other functional groups .

- Example : Enzymatic hydrolysis of allyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside to the 2,3,4-tri-O-acetyl derivative (80% yield) simplifies downstream functionalization .

Q. How are structural discrepancies resolved in NMR data interpretation?

- Anomeric configuration : Coupling constants (J1,2) differentiate α- (J ~1–3 Hz) and β-linkages (J ~7–10 Hz). For example, a doublet at δ 5.40 ppm (J = 2.4 Hz) confirms α-linkage in the abequose residue .

- Acetyl group assignment : COSY or HSQC correlates protons (δ ~2.0–2.1 ppm) with carbonyl carbons (δ ~169–171 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.